2-Chloro-4-(2,3-dichlorophenyl)phenol
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Overview
Description
2-Chloro-4-(2,3-dichlorophenyl)phenol is a chlorinated phenol derivative. This compound is characterized by the presence of three chlorine atoms attached to a phenolic structure, making it a member of the dichlorophenol family. It is used in various chemical processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2,3-dichlorophenyl)phenol typically involves the chlorination of phenol derivatives. One common method is the direct chlorination of 2,3-dichlorophenol using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the phenol ring.
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to achieve high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2,3-dichlorophenyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenol ring can be substituted by other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove chlorine atoms or to modify the phenolic structure.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat can facilitate nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones.
Scientific Research Applications
2-Chloro-4-(2,3-dichlorophenyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of herbicides, disinfectants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2,3-dichlorophenyl)phenol involves its interaction with cellular components. The compound can disrupt cell membranes and interfere with enzymatic processes, leading to antimicrobial effects. Its molecular targets include enzymes involved in cell wall synthesis and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Another chlorinated phenol with similar chemical properties but different substitution patterns.
2,3-Dichlorophenol: A precursor in the synthesis of 2-Chloro-4-(2,3-dichlorophenyl)phenol.
2,5-Dichlorophenol: Another isomer with distinct chemical and physical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its three chlorine atoms provide a high degree of halogenation, making it particularly effective in certain chemical and biological applications.
Properties
IUPAC Name |
2-chloro-4-(2,3-dichlorophenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O/c13-9-3-1-2-8(12(9)15)7-4-5-11(16)10(14)6-7/h1-6,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYVHPJTOFLHQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686092 |
Source
|
Record name | 2',3,3'-Trichloro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70686092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
666747-72-4 |
Source
|
Record name | 2',3,3'-Trichloro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70686092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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